(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring fused with a hydrazono group and a methylfuran moiety, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazono group to an amine, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for the synthesis of other biologically active molecules.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research indicates potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential cellular processes.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and promoting the release of pro-apoptotic factors.
Modulating Immune Response: The compound may also modulate the immune response, enhancing the body’s ability to fight infections and tumors.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties and share a similar thiazolidinone core structure.
Hydrazones: Compounds like isoniazid and hydralazine contain hydrazono groups and are used as antimicrobial and antihypertensive agents, respectively.
Uniqueness
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is unique due to the presence of the methylfuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidinones and hydrazones, potentially leading to novel applications and therapeutic benefits.
Biological Activity
The compound (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:
These compounds often act through various mechanisms, such as enzyme inhibition and receptor activation, making them valuable in drug development.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of hydrazones with thiazolidinone precursors. The presence of the 5-methylfuran moiety is expected to influence the compound's biological properties positively by enhancing lipophilicity and modulating interactions with biological targets.
Antidiabetic Activity
Thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound under study may exhibit similar effects, potentially leading to improved glucose uptake and reduced insulin resistance .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that modifications at the 5-position can enhance antibacterial efficacy against resistant strains such as MRSA and E. coli . The compound's structure suggests it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Potential
Thiazolidinones have been extensively studied for their anticancer properties. They are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation . The specific structural features of this compound may enhance its cytotoxicity against different cancer cell lines.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key determinants include:
- Substituents at the 2, 3, and 5 positions : These can modulate lipophilicity and interaction with biological targets.
- Aromatic rings : The presence of electron-donating or withdrawing groups can significantly impact activity profiles.
For instance, introducing a methyl group at the 5-position has been associated with increased antimicrobial activity due to enhanced hydrophobic interactions with bacterial membranes .
Properties
IUPAC Name |
(2E)-2-[(E)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFXWOTABHSKM-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CC/C=N/N=C/2\NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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